3-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID
Overview
Description
3-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenoxyacetyl intermediate: This step involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid in the presence of a base to form 4-chloro-3-methylphenoxyacetic acid.
Amidation: The phenoxyacetyl intermediate is then reacted with 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative coupling reagents, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)propanoic acid: Similar structure but lacks the chloro and dimethoxy groups.
3-amino-3-(3,4-dimethoxyphenyl)propanoic acid: Similar structure but lacks the phenoxyacetyl group.
Uniqueness
3-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID is unique due to the presence of multiple functional groups that can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Its specific combination of functional groups also allows for unique interactions in biological systems, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
3-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-3-(3,4-dimethoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO6/c1-12-8-14(5-6-15(12)21)28-11-19(23)22-16(10-20(24)25)13-4-7-17(26-2)18(9-13)27-3/h4-9,16H,10-11H2,1-3H3,(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKHLMBSRIIOLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC(CC(=O)O)C2=CC(=C(C=C2)OC)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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